molecular formula C8H6O3 B3395001 Piperonal CAS No. 120-57-0

Piperonal

Cat. No. B3395001
CAS RN: 120-57-0
M. Wt: 150.13 g/mol
InChI Key: SATCULPHIDQDRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperonal can be prepared by the oxidative cleavage of isosafrole or through a multistep sequence from catechol or 1,2-methylenedioxybenzene . Synthesis from the latter chemical is accomplished through a condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent . Another method involves chloromethylation of methylenedioxybenzene (1,3-benzodioxole) to piperonylchloride (3,4-methylenedioxybenzyl chloride), followed by reaction with the sodium salt of 2-nitropropane in an alcoholic solvent .


Molecular Structure Analysis

Piperonal is an arenecarbaldehyde that is 1,3-benzodioxole substituted by a formyl substituent at position 5 . Its molecular formula is C8H6O3 . The IUPAC name for Piperonal is 1,3-benzodioxole-5-carbaldehyde .


Chemical Reactions Analysis

Piperonal, like all aldehydes, can be reduced to its alcohol (piperonyl alcohol) or oxidized to give its acid (piperonylic acid) . It can be used in the synthesis of some pharmaceutical drugs including tadalafil, L-DOPA, and atrasentan .


Physical And Chemical Properties Analysis

Piperonal appears as colorless lustrous crystals . It has a molar mass of 150.13 g/mol . The compound is soluble in water .

Scientific Research Applications

Hepatic Health and Insulin Resistance

Piperonal has been investigated for its effects on metabolic disorders, particularly its potential to prevent high-fat diet-induced hepatic steatosis and insulin resistance. A study by Li et al. (2014) found that piperonal supplementation in mice led to reduced hepatic lipid concentrations and improved liver function. This effect is attributed to the activation of the adiponectin/AMPK pathway, which plays a crucial role in metabolic regulation. The study suggests that piperonal could have protective effects against liver dysfunction and insulin resistance (Li, Choi, Yanakawa, & Park, 2014).

Obesity and Adiposity

Further research has explored piperonal's potential in managing obesity, particularly by targeting visceral adiposity. Chu et al. (2017) demonstrated that piperonal supplementation in a high-fat diet significantly reduced body weight gain, total visceral fat pad weights, and plasma lipid levels in mice. The study indicates that piperonal influences adipogenesis and fatty acid oxidation through the activation of adenylate cyclase-protein kinase A dependent pathways, suggesting its utility in combating obesity (Chu, Narayan, Sung, & Park, 2017).

Anticancer Activity

Piperonal's potential as an anticancer agent has also been investigated. For instance, the antitumor efficacy of piperonal against human HER2-overexpressing breast cancer cells was examined, revealing that piperonal inhibited proliferation and induced apoptosis through various molecular mechanisms. This suggests piperonal's potential as a therapeutic agent for breast cancer treatment (Do et al., 2013).

Safety And Hazards

Piperonal may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

SATCULPHIDQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C8H6O3
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DSSTOX Substance ID

DTXSID7025924
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Molecular Weight

150.13 g/mol
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Physical Description

Piperonal appears as colorless lustrous crystals. (NTP, 1992), Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline], Solid, white or colourless crystals with a sweet, floral, spicy odour
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 263 °C, BP: 88 °C at 0.5 mm Hg, 263.00 to 265.00 °C. @ 760.00 mm Hg
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Solubility

Slightly soluble (NTP, 1992), In water, 3.5X10+3 mg/L at 20 °C, Soluble in 500 parts water, Slightly soluble in water, Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform, Slightly soluble in glycerol, 3.5 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
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Vapor Pressure

1 mmHg at 189 °F (NTP, 1992), 0.01 [mmHg], 1X10-2 mm Hg at 25 °C (extrapolated)
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Product Name

Piperonal

Color/Form

Colorless, lustrous crystals, White or colorless crystals, Turns brown on exposure to light, Forms white crystals (MP 37 °C)

CAS RN

120-57-0
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Melting Point

99 °F (NTP, 1992), 37 °C, MP: 35.5-37 °C
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087
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Synthesis routes and methods I

Procedure details

Into a mixture of 97.6 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 87.1 g (0.88 mole) of phosgene at 50° C. over a 1-hour period. Then, the mixture was cooled to 15° C. On the other hand, 29.3 g (0.24 mole) of 1,2-methylenedioxybenzene was charged into another reactor and kept at 90° C. The above mixture was added to this reactor over a 5-hour period. After completion of the addition, the reaction mixture was kept at 90° C. for 30 minutes, poured into ice water, and allowed to stand for 1 hour. Then, the resulting mixture was extracted with toluene. By vacuum distillation, the toluene was removed and the distillate at 84°-85° C./30 mmHg was then collected to recover 63.4 g (0.52 mole) of unreacted 1,2-methylenedioxybenzene. Subsequently, the distillate at 131°-134° C./10 mmHg was collected to obtain 76.8 g (0.512 mole) of piperonal having a purity of 99.5%. The yield (expressed in terms of mole percentage based on the amount of N-methylformanilide used) and selectivity (expressed in terms of mole percentage based on the amount of 1,2-methylenedioxybenzene having reacted) of piperonal were 64.0% and 98.5%, respectively. This product had a melting point of 37° C.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
87.1 g
Type
reactant
Reaction Step Two
Quantity
29.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
63.4 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

One process for preparing piperonal from 3,4-dihydroxybenzaldehyde comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride and alkali in a non-protic polar solvent such as dimethyl sulfoxide, and gives a 61% yield of piperonal (British Pat. No. 1,097,270). Another process comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride in aqueous alkali under the influence of an interphasic moving catalyst such as quaternary ammonium compound, and gives a 70-73% yield of piperonal. However, the catalyst used in this process is expensive and, by nature, easily soluble in both aqueous and organic phases. Accordingly, the recovery of the catalyst is too low to make this process practicable (Japanese Patent Application Disclosure Nos. 23,265/'76 and 113,967/'77). In any event, neither of these process can provide satisfactory yields based on the amount of the starting material. In addition, James H. Clark et al. have described still another process in which 3,4-dihydroxybenzaldehyde is reacted with dibromomethane in N,N-dimethylformamide under the influence of an excess of potassium fluoride or cesium fluoride to give a 90% yield of piperonal [Tetrahedron Letters, No. 38, pp. 3361-3364 (1976)]. This process is of advantage in that no strong base is used, the reaction time is relatively short, and a high yield can be obtained. However, an expensive fluoride must be used in large excess as a halogen trapping agent and cannot be recycled because its fluorine component is stoichiometrically replaced by the halogen atoms in the dihalomethane used. Accordingly, this process is not satisfactory for industrial applications. Moreover, when based on the amount of pyrocatechol used, the yield attainable with this process does not reach 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

One process for preparing piperonal from 3,4-dihydroxybenzaldehyde comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride and alkali in a non-protic polar solvent such as dimethyl sulfoxide, and gives a 61% yield of piperonal (British Pat. No. 1,097,270). Another process comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride in aqueous alkali under the influence of an interphasic moving catalyst such as quaternary ammonium compound, and gives a 70-73% yield of piperonal. However, the catalyst used in this process is expensive and, by nature, easily soluble in both aqueous and organic phases. Accordingly, the recovery of the catalyst is too low to make this process practicable (Japanese Patent Application Disclosure Nos. 23,265/'76 and 113,967/'77). In any event, neither of these process can provide satisfactory yields based on the amount of the starting material. In addition, James H. Clark et al. have described still another process in which 3,4-dihydroxybenzaldehyde is reacted with dibromomethane in N,N-dimethylformamide under the influence of an excess of potassium fluoride or cesium fluoride to give a 90% yield of piperonal [Tetrahedron Letters, No. 38, pp. 3361-3364 (1976)]. This process is of advantage in that no strong base is used, the reaction time is relatively short, and a high yield can be obtained. However, an expensive fluoride must be used in large excess as a halogen trapping agent and cannot be recycled because its fluorine component is stoichiometrically replaced by the halogen atoms in the dihalomethane used. Accordingly, this process is not satisfactory for industrial applications. Moreover, when based on the amount of pyrocatechol used, the yield attainable with this process does not reach 70%.
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Yield
90%

Synthesis routes and methods IV

Procedure details

Into a mixture of 97.7 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 80.0 g (0.81 mole) of phosgene at 50° C. over a 1-hour period. Then, the reaction mixture was heated at 70° C. for 5 hours, poured into ice water, and allowed to stand for 1 hour. Thereafter, the resulting mixture was treated in the same manner as in Example 1 to obtain 48.0 g (0.393 mole) of 1,2-methylenedioxybenzene and 58.9 g (0.392 mole) of piperonal. The yield and selectivity of piperonal were 49.0% and 96.3%, respectively. The recoveries of N-methylaniline and N-methylformanilide were 64.2% and 2.3%, respectively.
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97.7 g
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108 g
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80 g
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ice water
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Synthesis routes and methods V

Procedure details

A typical process for preparing piperonal from 1,2-methylenedioxybenzene has been reported by P. P. Shorygin et al. [J. Gen. Chem. (U.S.S.R.), 8,975 (1938)]. This is a two-step process. In the first step, 1,2-methylenedioxybenzene is reacted with formalin in petroleum benzine under the influence of hydrogen chloride gas and zinc chloride to form piperonyl chloride (with a 70-78% yield based on the amount of 1,2-methylenedioxybenzene having reacted). This is followed by the second step in which the piperonyl chloride is reacted with an equimolar amount of hexamine in 60% alcohol to give a 70-80% yield of piperonal. By E. D. Laskina et al. [Chemical Abstracts, 57,9714 (1962)], another process has been described in which 1,2-methelenedioxybenzene is reacted with formalin in the presence of a large excess of the sodium salt of m-nitrobenzenesulfonic acid, hydrogen chloride, and an aluminum catalyst to give a 42.4% yield of piperonal.
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alcohol
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Yield
70%

Retrosynthesis Analysis

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